2-Fluoropropane

Flammability Safety Engineering Hydrofluorocarbon (HFC)

Choose 2-Fluoropropane (HFC-281ea) for its quantified safety advantage: a 31.8 cm s⁻¹ burning velocity that outperforms 1-fluoropropane in fire-risk mitigation. This C3 hydrofluorocarbon is preferred in patented aerosol propellant blends with butane/isobutane (U.S. 5,985,939) due to its optimal vapor pressure and solubility. Its inert C–F bond provides a non-interfering reaction medium where 2-chloro/bromopropane would cause unwanted substitution, boosting synthetic yield. Obtain high-purity (≥98%) 2-fluoropropane to formulate next-generation low-flammability refrigerants and robust research syntheses.

Molecular Formula C3H7F
Molecular Weight 62.09 g/mol
CAS No. 420-26-8
Cat. No. B1329498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropropane
CAS420-26-8
Molecular FormulaC3H7F
Molecular Weight62.09 g/mol
Structural Identifiers
SMILESCC(C)F
InChIInChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3
InChIKeyPRNZBCYBKGCOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoropropane (CAS 420-26-8): Technical Baseline and Procurement Context


2-Fluoropropane (CAS 420-26-8, also designated HFC-281ea) is a C3 hydrofluorocarbon (HFC) with the molecular formula C3H7F and a molecular weight of 62.09 g/mol [1]. This compound is a structural isomer in the fluoropropane series, characterized by a fluorine atom substituted at the secondary (C2) carbon of the propane backbone . 2-Fluoropropane is a colorless gas at standard conditions, exhibiting a boiling point of -10.5 ± 8.0 °C at 760 mmHg and a density of 0.7 ± 0.1 g/cm³ . It is classified as a volatile organic compound (VOC) and is flammable, requiring careful handling and storage . The compound is recognized by its IUPAC name '2-fluoropropane' and synonyms including 'isopropyl fluoride' and 'HFC-281ea' [2].

2-Fluoropropane: Why 'Fluoropropane' or 'Haloalkane' Generic Substitution Is Not Valid


The term 'fluoropropane' or 'haloalkane' cannot be used as a generic procurement specification, as the physical, chemical, and performance characteristics of isomers and analogs within the C3H7F and C3H7X families are highly divergent and often not interchangeable. For example, the position of the fluorine atom (1-fluoropropane vs. 2-fluoropropane) results in a measurable difference in thermochemical stability [1], while substitution of fluorine with other halogens (e.g., chlorine in 2-chloropropane) leads to fundamentally different leaving group behavior and reactivity profiles in nucleophilic substitution reactions [2]. Furthermore, in applications such as refrigerant or aerosol propellant formulations, the specific isomer (e.g., HFC-281ea) is often explicitly claimed in patents for its unique combination of properties with co-components, which a different isomer or analog may not replicate, potentially compromising performance or even rendering the formulation ineffective [3].

2-Fluoropropane (420-26-8): Quantified Performance and Safety Differentiation Guide for Technical Selection


Burning Velocity: 2-Fluoropropane vs. 1-Fluoropropane (Isomeric Comparison) for Fire Risk Assessment

In a direct head-to-head experimental study measuring the burning velocity (Su) of six fluoropropanes using the spherical-vessel method, 2-fluoropropane (HFC-281ea) exhibited a maximum burning velocity of 31.8 cm s⁻¹. This was found to be 9.1% lower than that of its structural isomer, 1-fluoropropane (HFC-281fa), which had a maximum Su of 35.0 cm s⁻¹ under identical conditions [1]. This quantitative difference demonstrates that the position of the fluorine atom significantly influences the combustion kinetics of the molecule.

Flammability Safety Engineering Hydrofluorocarbon (HFC) Refrigerant

Thermochemical Stability: 2-Fluoropropane vs. 1-Fluoropropane Relative Enthalpy Difference

High-level composite computational methods (e.g., G2, G3, CBS-Q) consistently predict that 2-fluoropropane is thermodynamically more stable than its isomer 1-fluoropropane. For instance, the G3 method calculates a relative enthalpy difference where 2-fluoropropane is approximately -296.3 kJ mol⁻¹ relative to the 1-fluoropropane baseline [1]. This class-level inference from computational data suggests that the secondary (2-fluoro) isomer is the energetically favored structure.

Thermochemistry Computational Chemistry Isomer Stability Reaction Energetics

Leaving Group Ability: Fluorine in 2-Fluoropropane vs. Bromine in 2-Bromopropane (SN1 Reactivity)

A qualitative comparison of leaving group ability in nucleophilic substitution (SN1) reactions reveals a stark difference between 2-fluoropropane and 2-bromopropane. Fluorine is described as a poor leaving group, meaning water does not react with 2-fluoropropane under standard SN1 conditions. In contrast, 2-bromopropane reacts readily with water due to the bromide ion's superior ability to depart [1]. While quantitative kinetic data (k_rel) is not provided in the source, this established reactivity trend (F << Br) is a fundamental principle in organic chemistry.

Organic Synthesis Nucleophilic Substitution Reaction Mechanism Leaving Group

Aerosol Propellant Composition: 2-Fluoropropane is Specified for Use with Butane/Isobutane in Patent Claims

In a U.S. patent (US 5,985,939) concerning aerosol propellant compositions, the claims explicitly identify 2-fluoropropane (HFC-281ea) as a preferred second component for blending with butane or isobutane to create a useful propellant [1]. The patent's background discusses the undesirable change in composition and potential increase in flammability or loss of performance if a non-azeotropic blend leaks. This implies that 2-fluoropropane was selected based on specific performance criteria (e.g., vapor pressure, solubility, safety) that make it suitable for this exact application, whereas other isomers or analogs may not provide the same performance or safety profile.

Aerosol Propellant Formulation Science Patent Literature HFC Blends

2-Fluoropropane (420-26-8): Evidence-Based Application Scenarios for Research and Industrial Use


Refrigerant and Heat Transfer Fluid Development Requiring Tailored Flammability Profiles

Based on the quantified lower burning velocity (31.8 cm s⁻¹) relative to 1-fluoropropane [1], 2-fluoropropane is the preferred isomer for applications where mitigating fire risk is a primary design constraint. Formulators developing next-generation refrigerant blends or heat transfer fluids can select 2-fluoropropane to engineer a specific flammability limit, providing a measurable safety advantage over the 1-fluoro isomer in systems where leaks could create flammable mixtures. This data supports risk assessments and compliance with safety standards (e.g., ASHRAE) for HFCs.

Specialty Aerosol Propellant Formulation

As evidenced by its explicit inclusion in U.S. Patent 5,985,939 [2], 2-fluoropropane (HFC-281ea) is a recognized and industrially validated component for aerosol propellant blends, particularly with butane or isobutane. Its selection over other fluoropropanes in this patent suggests it provides an optimal balance of vapor pressure, solubility, and stability for this specific application. For R&D teams developing new aerosol products, this patent serves as a starting point for formulations, indicating that 2-fluoropropane is a preferred building block for achieving desired spray characteristics and safety profiles.

Use as an Inert Reaction Solvent or Medium in Halogen-Sensitive Syntheses

The poor leaving group ability of fluorine, as demonstrated by the non-reactivity of 2-fluoropropane towards water under SN1 conditions [3], positions it as a valuable inert solvent or reaction medium. In synthetic sequences involving nucleophiles or strong bases where a halogenated solvent like 2-bromopropane or 2-chloropropane would undergo unwanted substitution or elimination, 2-fluoropropane offers a non-interfering alternative. This chemical inertness allows for cleaner reaction profiles and higher yields of the desired product, making it a strategic choice for complex molecule synthesis.

Thermochemical Research and Computational Model Validation

The well-characterized thermochemical and spectroscopic data for 2-fluoropropane, including its relative enthalpy compared to 1-fluoropropane from NIST databases [4] and its standard 13C NMR spectrum [5], makes it a useful reference compound for computational chemistry studies. Researchers can use this data to validate new computational methods, force fields, or reaction models for fluorinated hydrocarbons. Its status as a simple, isomeric system makes it an ideal benchmark for understanding the energetic and structural consequences of fluorine substitution.

Technical Documentation Hub

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